molecular formula C14H25N5OSi2 B13947790 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- CAS No. 36972-94-8

2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-

Cat. No.: B13947790
CAS No.: 36972-94-8
M. Wt: 335.55 g/mol
InChI Key: FUNLACGGEXPIJN-UHFFFAOYSA-N
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Description

2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- is a synthetic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of trimethylsilyl groups, which are often used to protect reactive sites during chemical synthesis.

Preparation Methods

The synthesis of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- typically involves multiple steps. The starting materials are often commercially available pteridine derivatives. The synthetic route includes:

    Protection of reactive sites: Trimethylsilyl groups are introduced to protect the amine and hydroxyl groups.

    Dimethylation: The pteridine ring is dimethylated at the 6 and 7 positions using methylating agents under controlled conditions.

    Final assembly: The protected intermediates are then coupled to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- involves its interaction with specific molecular targets. The trimethylsilyl groups protect reactive sites, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The pteridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- include other pteridine derivatives such as:

    2-Pteridinamine, 6,7-dimethyl-: Lacks the trimethylsilyl groups, making it more reactive.

    2-Pteridinamine, 1,5,6,7-tetrahydro-6,7-dimethyl-: Contains additional hydrogen atoms, altering its chemical properties.

    6,7-Dimethylpteridin-2-amine: A simpler derivative with fewer functional groups.

The uniqueness of 2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- lies in its protected reactive sites, which enhance its stability and allow for more controlled reactions in synthetic and biological applications.

Properties

CAS No.

36972-94-8

Molecular Formula

C14H25N5OSi2

Molecular Weight

335.55 g/mol

IUPAC Name

6,7-dimethyl-N-trimethylsilyl-4-trimethylsilyloxypteridin-2-amine

InChI

InChI=1S/C14H25N5OSi2/c1-9-10(2)16-12-11(15-9)13(20-22(6,7)8)18-14(17-12)19-21(3,4)5/h1-8H3,(H,16,17,18,19)

InChI Key

FUNLACGGEXPIJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N[Si](C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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